molecular formula C17H20FN3O3S B2858921 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide CAS No. 893934-27-5

N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide

Cat. No.: B2858921
CAS No.: 893934-27-5
M. Wt: 365.42
InChI Key: ADNPFVCRBBPSPQ-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a heterocyclic aromatic ring with two nitrogen atoms. It also has a thieno group, which is a sulfur-containing heterocycle, and a fluorophenyl group, which is a phenyl ring with a fluorine atom attached .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions and additions, depending on the substituents present . The exact reactions this compound can undergo would depend on its specific structure.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Cytotoxicity

A study explored polymethoxylated-pyrazoline benzene sulfonamides for their inhibitory effects on carbonic anhydrase isoenzymes and cytotoxic activities on tumor and non-tumor cell lines. Compounds demonstrated significant carbonic anhydrase inhibitory activity, with some showing potential as lead molecules for further investigations due to their tumor selectivity and superior inhibitory activity compared to reference compounds (Kucukoglu et al., 2016).

Anti-inflammatory and Analgesic Activities

Another study focused on the synthesis of 4H-thieno[3,4-c]pyrazole derivatives, highlighting a particular derivative with 4-fluorophenyl that exhibited notable analgesic, antiinflammatory, and antipyretic activities in animal models, alongside platelet antiaggregating activity comparable to acetylsalicylic acid (Menozzi et al., 1992).

Imaging Agent Development

Research into substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines for studying the peripheral benzodiazepine receptor with positron emission tomography revealed compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors. These findings suggest potential applications in imaging agent development for neurodegenerative disorders (Fookes et al., 2008).

Antimicrobial Activity

A series of fluoro-substituted pyrazole-based thiazole derivatives were synthesized and evaluated for their antimicrobial activity against a range of bacteria and fungi. These compounds displayed potent inhibitory action, showcasing their potential as antimicrobial agents (Desai et al., 2012).

Antiproliferative Activities

The study on pyrazole-sulfonamide derivatives revealed compounds with selective and broad spectrum antitumor activities against HeLa and C6 cell lines, indicating their potential in cancer therapy (Mert et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrazole derivatives are known to inhibit certain enzymes, while others might interact with specific receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. Some pyrazole derivatives are known to be toxic, while others are used as therapeutic agents .

Future Directions

Given the wide range of biological activities exhibited by pyrazole derivatives, this compound could be a potential candidate for further study in drug discovery and development . Future research could focus on elucidating its biological activities, optimizing its structure for increased potency, and assessing its safety profile.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O3S/c1-17(2,3)8-15(22)19-16-13-9-25(23,24)10-14(13)20-21(16)12-6-4-11(18)5-7-12/h4-7H,8-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNPFVCRBBPSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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